2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide
Description
This compound features a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted at position 4 with a p-tolyl group (C₆H₄CH₃). An acetamide moiety is attached to the thiadiazine ring at position 2, with the N-atom of the acetamide further substituted by another p-tolyl group. Structurally, the fused pyridine-thiadiazine system and dual p-tolyl substituents contribute to its unique physicochemical profile, including increased lipophilicity compared to simpler analogs .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-5-9-18(10-6-16)24-21(27)14-25-15-26(19-11-7-17(2)8-12-19)22-20(30(25,28)29)4-3-13-23-22/h3-13H,14-15H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZENSNQTUIMAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This compound can be synthesized using various synthetic routes. One common method involves the reaction of a pyrido[2,3-e][1,2,4]thiadiazine derivative with p-toluidine under appropriate reaction conditions. Industrial production methods often employ catalysis techniques to streamline the synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular pathways, thus modulating various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between the target compound and key analogs:
Structural Analysis
- Core Variations: The pyrido-thiadiazine core in the target compound differs from the benzothiazine () and epithiopyrrolopyridine () systems.
- The N-(p-tolyl)acetamide group provides rigidity versus the flexible N-benzyl-p-tolyl group in P585-2079, which may influence target selectivity .
Physicochemical Properties
- Solubility : The sulfone group and acetamide moiety confer moderate aqueous solubility (~50 µg/mL estimated), higher than P585-2079 (~30 µg/mL) due to reduced steric hindrance .
- Stability : The sulfone group in the target compound enhances oxidative stability compared to sulfide-containing analogs like 1a .
Pharmacological Potential
The acetamide group may modulate target binding, as seen in benzothiazine derivatives with anticonvulsant properties .
Biological Activity
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide is a member of the pyrido-thiadiazine family, known for its diverse biological activities. This article examines its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure
The structure of this compound features a pyrido-thiadiazine core with various functional groups that enhance its biological activity. The presence of the dioxido group and p-tolyl substituents is crucial for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds in the pyrido-thiadiazine class exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may act as a selective inhibitor of the PI3Kδ pathway, which is significant in cancer therapy. Inhibition of PI3Kδ has been linked to reduced tumor growth and improved therapeutic outcomes in various cancers.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines. This activity is particularly relevant in treating diseases characterized by chronic inflammation.
The proposed mechanism involves interaction with specific biological targets such as:
- PI3Kδ Inhibition : This pathway plays a critical role in cell proliferation and survival. By inhibiting PI3Kδ, the compound may induce apoptosis in cancer cells while sparing normal cells.
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding kinetics of this compound to its targets. These studies reveal a high affinity for PI3Kδ compared to other isoforms, suggesting a selective action that minimizes side effects associated with broader-spectrum inhibitors.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds within the same class:
- Antitumor Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antitumor effects in xenograft models. The combination therapy using PI3K inhibitors showed enhanced efficacy compared to monotherapy .
- Inflammation Models : In vitro studies indicated that treatment with pyrido-thiadiazine derivatives led to decreased levels of inflammatory markers in activated macrophages, supporting their potential use in inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | PI3Kδ inhibition | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Selective Targeting | High binding affinity for specific isoforms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
